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Compound of Interest

Compound Name:
2-chloro-N-[(2-

fluorophenyl)methyl]propanamide

CAS No.: 1016843-74-5

Cat. No.: B3363081

Get Quote

CAS: 1016843-74-5 | Molecular Formula: C₁₀H₁₁ClFNO
Part 1: Executive Summary & Core Identity
2-chloro-N-[(2-fluorophenyl)methyl]propanamide (also known as N-(2-fluorobenzyl)-2-

chloropropanamide) is a specialized synthetic intermediate belonging to the class of

-haloamides. It serves as a critical electrophilic building block in medicinal chemistry,
particularly in the development of functionalized amino-amide anticonvulsants and sodium
channel blockers.

Its structural core features a reactive 2-chloropropyl tail coupled to a 2-fluorobenzyl amine

moiety. This specific fluorination pattern is a known pharmacophore in neurology, enhancing

metabolic stability and lipophilicity compared to non-fluorinated benzyl analogs (e.g.,

intermediates of Lacosamide).
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Property Value Note

CAS Number 1016843-74-5 Primary Identifier

PubChem CID Indexed via CAS Searchable by structure/CAS

Molecular Formula C₁₀H₁₁ClFNO

Molecular Weight 215.65 g/mol

Physical State Solid / Crystalline Powder Typically off-white

LogP (Predicted) ~2.2 - 2.7 Moderate lipophilicity

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 2 (C=O, F)

Rotatable Bonds 3 High flexibility for binding

Part 2: Synthetic Methodology
The synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide follows a standard

Nucleophilic Acyl Substitution pathway. This protocol ensures high yield and purity, minimizing

the formation of bis-acylated byproducts.

Reaction Scheme
The core reaction involves the acylation of 2-fluorobenzylamine with 2-chloropropionyl chloride

(or 2-chloropropionic anhydride) in the presence of a non-nucleophilic base.

Detailed Protocol
Reagents:

Substrate: 2-Fluorobenzylamine (1.0 equiv).

Acylating Agent: 2-Chloropropionyl chloride (1.1 equiv).

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

Solvent: Dichloromethane (DCM) (Anhydrous).
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Step-by-Step Workflow:

Preparation: Charge a reaction vessel with 2-fluorobenzylamine dissolved in anhydrous

DCM under an inert atmosphere (

or

). Cool the solution to 0°C to control exotherm.

Base Addition: Add TEA dropwise, maintaining temperature <5°C.

Acylation: Slowly add 2-chloropropionyl chloride (diluted in DCM) over 30 minutes. The

reaction is highly exothermic; rapid addition can lead to impurities.

Reaction Monitoring: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4

hours. Monitor via TLC (Hexane:EtOAc 7:3) or LC-MS for disappearance of the amine.

Workup:

Wash organic layer with 1N HCl (to remove excess amine/TEA).

Wash with Saturated

(to remove residual acid).

Wash with Brine, dry over

, and concentrate in vacuo.

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via flash column

chromatography if high purity (>98%) is required.

Synthesis Visualization
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Click to download full resolution via product page

Caption: Step-wise synthesis of 2-chloro-N-[(2-fluorophenyl)methyl]propanamide via acyl

substitution.

Part 3: Structural Analysis & Spectroscopic
Signatures
Verifying the identity of the synthesized compound is critical.[1] The following signatures are

expected in standard spectroscopic analysis.

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
Multiplicity Integration Assignment

7.30 - 7.00 Multiplet 4H
Aromatic protons (2-

Fluorophenyl ring).

6.80 Broad Singlet 1H Amide NH.

4.55 Doublet (d) 2H
Benzylic

(coupled to NH).

4.45 Quartet (q) 1H Alpha-methine CH-Cl.

1.75 Doublet (d) 3H
Methyl group

(coupled to CH-Cl).

Mass Spectrometry (LC-MS)
Molecular Ion (

): 216.1 Da (Calculated).

Isotope Pattern: A distinct 3:1 ratio for the M and M+2 peaks (216/218) confirms the

presence of a single Chlorine atom.
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Part 4: Drug Development Context
This compound is not typically a final drug but a privileged scaffold intermediate. It is used to

synthesize Functionalized Amino Acids (FAAs), a class of anticonvulsants that includes

Lacosamide.

Mechanism of Utility
The 2-chloro position is highly susceptible to nucleophilic attack (

). Researchers use this site to introduce various amines, azides, or alkoxides to generate a
library of bioactive compounds.

Pathway to Bioactive Analogs:

Azidation: Reaction with

Azido-amide.

Reduction: Hydrogenation (

)

Amino-amide (Alaninamide derivative).

Acetylation: Reaction with Acetic Anhydride

Acetamido-amide (Lacosamide-like analog).

Pharmacophore Logic
The 2-fluorobenzyl moiety is a bioisostere of the benzyl group found in Lacosamide.

Fluorination at the ortho position often:

Blocks Metabolism: Prevents hydroxylation at the ring.

Alters Electronics: Changes the pKa of the amide proton.

Enhances Binding: Improves interaction with the hydrophobic pocket of Voltage-Gated

Sodium Channels (VGSCs).
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SAR Logic Visualization
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Caption: Structural Activity Relationship (SAR) flow from intermediate to bioactive target.

Part 5: Safety & Handling
Hazard Classification (GHS):

Signal Word: WARNING

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H317: May cause an allergic skin reaction (common for alkylating agents).

Handling Protocols:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

Ventilation: Handle within a certified chemical fume hood.
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Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

Storage: Store in a cool, dry place (2-8°C recommended) under inert gas to prevent

hydrolysis of the amide or displacement of the chloride over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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